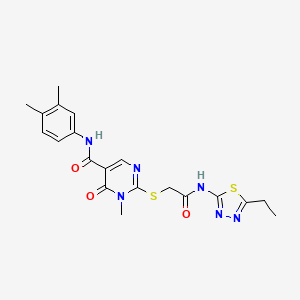
N-(3,4-dimethylphenyl)-2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H22N6O3S2 and its molecular weight is 458.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3,4-dimethylphenyl)-2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound that incorporates various pharmacologically relevant moieties. The biological activity of this compound is of significant interest due to its potential therapeutic applications in various fields, including antimicrobial and anti-inflammatory research.
Chemical Structure
The compound features several key structural components:
- Thiadiazole Ring : Known for its diverse biological activities including antimicrobial and anti-inflammatory properties.
- Dihydropyrimidine Moiety : Often associated with cardiovascular and neuroprotective effects.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit notable antimicrobial activity. A study highlighted the effectiveness of 2-amino-1,3,4-thiadiazole derivatives against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values showing promising results compared to standard antibiotics like streptomycin and fluconazole .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 32.6 | |
| Compound B | E. coli | 62.5 | |
| Compound C | B. cereus | 47.5 |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been suggested through its structural similarity to known COX inhibitors. The presence of the dihydropyrimidine structure may enhance its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Preliminary studies indicate that derivatives with similar structures exhibit moderate to high selectivity for COX-II over COX-I, suggesting a favorable therapeutic profile .
Study on Thiadiazole Derivatives
A recent study investigated a series of thiadiazole derivatives for their biological activity. Among these derivatives, those substituted with aromatic groups showed significant antibacterial and antifungal properties. The study utilized in vitro assays to determine the efficacy of these compounds against a range of pathogens .
Research on Dihydropyrimidine Compounds
Another research effort focused on dihydropyrimidine derivatives and their pharmacological activities. The findings indicated that modifications at specific positions on the dihydropyrimidine ring could enhance biological activity, particularly against inflammatory pathways .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : Compounds targeting COX enzymes can reduce the production of pro-inflammatory mediators.
- Disruption of Bacterial Cell Wall Synthesis : The thiadiazole moiety may interfere with bacterial cell wall integrity.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1-methyl-6-oxopyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3S2/c1-5-16-24-25-19(31-16)23-15(27)10-30-20-21-9-14(18(29)26(20)4)17(28)22-13-7-6-11(2)12(3)8-13/h6-9H,5,10H2,1-4H3,(H,22,28)(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVXWIGRCGAKIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC=C(C(=O)N2C)C(=O)NC3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













